Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves a multi-step process:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-methylbenzaldehyde and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclohexene ring.
Esterification: The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: 4-amino derivative.
Reduction of Carbonyl Group: Hydroxy derivative.
Substitution of Ester Group: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Methyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-6-(4-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-28-22(25)21-19(16-8-10-18(11-9-16)23(26)27)12-17(13-20(21)24)15-6-4-14(2)5-7-15/h4-11,13,19,21H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSDVYZWVGUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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